N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide

Description

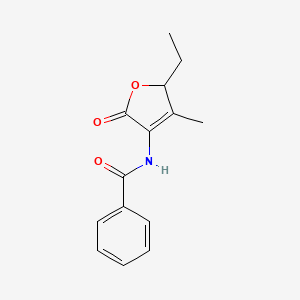

N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide is a benzamide derivative featuring a dihydrofuran ring substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 5 and 4, respectively. The 2-oxo group on the dihydrofuran ring contributes to its electrophilic character, while the benzamide moiety provides a planar aromatic system capable of π-π interactions. This compound is of interest in medicinal chemistry due to the structural flexibility of benzamide derivatives, which are often explored for bioactivity modulation, including histone acetyltransferase (HAT) inhibition/activation and anticancer properties .

Properties

CAS No. |

62804-63-1 |

|---|---|

Molecular Formula |

C14H15NO3 |

Molecular Weight |

245.27 g/mol |

IUPAC Name |

N-(2-ethyl-3-methyl-5-oxo-2H-furan-4-yl)benzamide |

InChI |

InChI=1S/C14H15NO3/c1-3-11-9(2)12(14(17)18-11)15-13(16)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3,(H,15,16) |

InChI Key |

FPOIASSOCOXLPR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide typically involves the reaction of 5-ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, introducing different substituents on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohol derivatives.

Substitution: Nitrobenzamides, sulfonylbenzamides, etc.

Scientific Research Applications

N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The dihydrofuran ring and benzamide moiety contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide can be contextualized against related benzamide derivatives:

Structural Analogues

Key Observations:

- Long alkyl chains (e.g., pentadecyl in Compound 5) improve cell permeability and HAT inhibition but may limit metabolic stability . Glycosylation (e.g., metabolite) introduces polar groups, drastically increasing water solubility and altering pharmacokinetics .

- Electrophilic vs. Metabolic Stability :

The 2-oxo group in the dihydrofuran ring may render the compound electrophilic, enabling interactions with nucleophilic enzyme residues. However, this could also predispose it to metabolic degradation compared to halogenated derivatives (e.g., CTB,7), where electron-withdrawing groups (Cl, CF₃) stabilize the structure .

Physicochemical Properties

- Solubility and LogP :

The ethyl/methyl substituents likely increase LogP (predictive value ~3.5), positioning the compound between hydrophilic glycosylated metabolites (LogP ~0.5) and highly lipophilic pentadecyl derivatives (LogP ~8) . - Hydrogen-Bonding Capacity: With 2 H-bond donors and 4 acceptors (inferred from analogs like CAS 130913-24-5), the compound may exhibit moderate intermolecular interactions, influencing crystallization and solubility .

Biological Activity

N-(5-Ethyl-4-methyl-2-oxo-2,5-dihydrofuran-3-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₁O₃ |

| Molecular Weight | 205.23 g/mol |

| Functional Groups | Benzamide, Dihydrofuran |

The dihydrofuran moiety contributes to its reactivity, while the benzamide group enhances its solubility in biological systems.

Biological Activity

Research has shown that compounds with similar structures exhibit various biological activities, including anti-cancer properties, antimicrobial effects, and enzyme inhibition. Below are key findings related to the biological activity of this compound:

Anticancer Activity

- Inhibition of Cancer Cell Proliferation :

-

Mechanism of Action :

- The compound is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling proteins involved in cell survival . Further molecular docking studies suggest that it binds effectively to the ATP-binding pocket of the EGFR active site, thereby inhibiting its kinase activity .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition :

Case Studies

- Case Study on Lung Cancer Treatment :

- Synergistic Effects with Other Drugs :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.